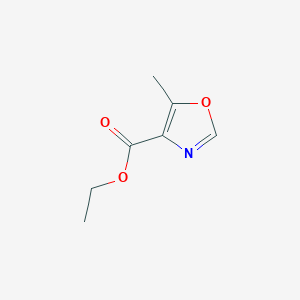

Ethyl 5-Methyloxazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-methyloxazole-4-carboxylate (CAS: 51135-73-0) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl group at position 5 and an ethoxycarbonyl group at position 2. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-Methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield the oxazole ring . The reaction typically requires a base such as sodium acetate and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-Methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Applications De Recherche Scientifique

Ethyl 5-Methyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of Ethyl 5-Methyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Ethyl 4-Methyloxazole-5-carboxylate

Ethyl 4-methyloxazole-5-carboxylate (CAS: 20485-39-6) is a positional isomer of the target compound, differing in the placement of the methyl and ethoxycarbonyl groups. Key distinctions include:

- Synthetic Routes : Ethyl 4-methyloxazole-5-carboxylate is synthesized via formamide cyclization followed by esterification, yielding a colorless oil with a molecular weight of 155.15 g/mol . In contrast, Ethyl 5-methyloxazole-4-carboxylate is often prepared through nucleophilic substitution of pre-functionalized oxazole precursors .

- Physicochemical Properties : The XLogP3 value (a measure of hydrophobicity) for Ethyl 4-methyloxazole-5-carboxylate is 1.3, suggesting moderate lipophilicity, while this compound has a predicted XLogP3 of -4.08, indicating higher polarity due to the substituent arrangement .

Table 1: Comparison of Positional Isomers

| Property | This compound | Ethyl 4-Methyloxazole-5-carboxylate |

|---|---|---|

| CAS Number | 51135-73-0 | 20485-39-6 |

| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |

| Molecular Weight (g/mol) | 155.15 | 155.15 |

| XLogP3 | -4.08 (Predicted) | 1.3 |

| Key Applications | Pharmaceutical intermediates | Agrochemical precursors |

Heterocyclic Variants: Thiazole and Isoxazole Derivatives

Ethyl 4-Methyl-5-thiazolecarboxylate

Replacing the oxygen atom in the oxazole ring with sulfur yields Ethyl 4-methyl-5-thiazolecarboxylate (CAS: 154203-99-3). Key differences include:

- Electronic Effects : The sulfur atom in thiazole derivatives enhances electron delocalization, increasing stability under acidic conditions compared to oxazoles .

- Biological Activity : Thiazole derivatives are more commonly associated with antiviral and anticancer activities, whereas oxazoles are explored for CNS-targeting drugs .

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

Isoxazoles, which feature an oxygen and nitrogen atom in adjacent positions, exhibit distinct reactivity. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS: 51135-73-0) demonstrates:

- Synthetic Flexibility : Prepared via cycloaddition reactions, this compound is a precursor to antiepileptic agents .

- Crystallographic Data : Single-crystal X-ray studies confirm planar geometry, with intermolecular hydrogen bonds contributing to lattice stability .

Substituent-Modified Analogs

Ethyl 2-(N-Ethylmethylamino)-5-methyloxazole-4-carboxylate

This derivative (CAS: Not explicitly listed) introduces an N-ethylmethylamino group at position 2, synthesized via nucleophilic substitution with a 97% yield . The amino group enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

Methyl 4-Methyl-2-phenyloxazole-5-carboxylate

Replacing the ethyl ester with a methyl group (CAS: 22260-83-9) reduces steric hindrance, facilitating ring-opening reactions. This compound is utilized in fluorescent dye synthesis .

Activité Biologique

Ethyl 5-Methyloxazole-4-carboxylate, a member of the isoxazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which includes a five-membered ring containing nitrogen and oxygen atoms. The ethyl ester functionality contributes to its solubility and reactivity, making it a valuable compound in medicinal chemistry and biological research.

- Molecular Formula : C7H9NO3

- Molecular Weight : 155.153 g/mol

- CAS Number : 51135-73-0

- InChI Key : KOMSQTMQKWSQDW-UHFFFAOYSA-N

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.153 g/mol |

| CAS Number | 51135-73-0 |

| Log P (octanol-water) | 1.82 |

This compound exhibits its biological effects primarily through interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and catalytic activity .

- Receptor Modulation : It has potential to interact with cellular receptors, influencing signal transduction pathways and altering cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies demonstrate that it can reduce inflammation markers in cellular models, indicating its potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

- Inflammation Model Study :

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its applications extend beyond academia into industrial settings where it is utilized in the production of specialty chemicals and materials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-Methyloxazole-4-carboxylate, and how can intermediates be characterized?

The compound can be synthesized via cyclocondensation reactions. For instance, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form intermediates like 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which can undergo basic hydrolysis to yield carboxylic acid derivatives . Characterization of intermediates typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) and ensure proper ventilation. Store the compound refrigerated in tightly sealed containers to prevent moisture ingress and electrostatic charge buildup. Dispose of waste via licensed facilities in compliance with regional regulations .

Advanced Research Questions

Q. How can X-ray crystallography and refinement tools like SHELXL resolve crystal structure ambiguities in this compound?

SHELXL is widely used for refining small-molecule crystal structures. For this compound, high-resolution diffraction data can be collected, and hydrogen atoms are typically placed in calculated positions. Torsion angle restraints and thermal parameter constraints help address disorder in flexible regions. Validation using tools like PLATON or CCDC Mercury ensures structural accuracy . ORTEP-3 can visualize puckering or non-planar distortions in the oxazole ring .

Q. How can spectral data discrepancies (e.g., NMR/IR) between experimental and computational results be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in density functional theory (DFT) calculations. To address this:

- Compare experimental NMR (in deuterated solvents) with DFT-predicted chemical shifts using the gauge-including atomic orbital (GIAO) method.

- Use variable-temperature NMR to assess dynamic effects.

- For IR, analyze solvent-free spectra and cross-validate with harmonic vibrational frequency calculations .

Q. What role do Cremer-Pople puckering parameters play in analyzing the oxazole ring's conformation?

The Cremer-Pople method defines ring puckering via amplitude (θ) and phase (φ) coordinates. For the oxazole ring, θ quantifies deviation from planarity, while φ identifies pseudorotational states. Applying this to crystallographic data reveals whether puckering is influenced by steric hindrance or hydrogen bonding. For example, a θ > 10° suggests significant non-planarity, which can be visualized using ORTEP-3 .

Q. Which palladium-catalyzed coupling reactions are effective for functionalizing this compound?

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 2-position. Stille coupling using organotin reagents or Ullmann reactions for C–N bond formation can modify the 4-carboxylate group. Optimize conditions by screening ligands (e.g., XPhos), bases (K₂CO₃), and solvents (DMF/toluene) to improve yields. Monitor regioselectivity via LC-MS and isolate products using flash chromatography .

Q. Methodological Considerations Table

| Research Aspect | Key Techniques/Software | Critical Parameters |

|---|---|---|

| Synthesis | Cyclocondensation, hydrolysis | Reaction time, pH control, solvent polarity |

| Structural Analysis | SHELXL, ORTEP-3 | Resolution (<1.0 Å), R-factor (<0.05) |

| Spectral Validation | DFT (B3LYP/6-311+G(d,p)) | Solvent models, conformational sampling |

| Derivatization | Pd-catalyzed couplings | Ligand selection, temperature optimization |

Propriétés

IUPAC Name |

ethyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBNOPBTDKFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480754 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-44-8 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.